molecular formula C15H19NO2S B2422331 N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide CAS No. 1448140-76-8

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide

Cat. No.: B2422331
CAS No.: 1448140-76-8
M. Wt: 277.38
InChI Key: VCGKZYXRCAWJBG-BQYQJAHWSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. This compound is characterized by the presence of a cinnamamide moiety linked to a tetrahydrothiophene ring substituted with a methoxy group. Cinnamamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) under mild reaction conditions and allows for easy control of the reaction process .

Industrial Production Methods

Industrial production of cinnamamides, including this compound, often employs continuous-flow microreactor technology. This approach provides several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition is achieved through the compound’s binding to the enzyme’s active site, leading to a decrease in its activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide include other cinnamamide derivatives such as:

Uniqueness

This compound stands out due to its unique structural features, such as the methoxy-substituted tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications .

Properties

IUPAC Name

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-18-15(9-10-19-12-15)11-16-14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGKZYXRCAWJBG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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